molecular formula C12H17NO4 B15254799 Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate

Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate

Cat. No.: B15254799
M. Wt: 239.27 g/mol
InChI Key: YGPRZWHBHAWENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate is an organic compound with the molecular formula C12H17NO4 It is a derivative of phenylmethylamine and is characterized by the presence of methoxy groups on the phenyl ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate typically involves the reaction of 3,5-dimethoxybenzylamine with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.

Major Products

    Oxidation: Quinones or phenolic derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted amines or esters.

Scientific Research Applications

Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of methoxy groups and the ester functional group may enhance its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3,4-dimethoxyphenyl)acetate: Similar structure but with different positions of methoxy groups.

    Methyl 2-(3,5-dimethoxyphenyl)acetate: Lacks the amino group, making it less reactive in certain chemical reactions.

    3,5-Dimethoxybenzylamine: Precursor to Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate, lacks the ester group.

Uniqueness

This compound is unique due to the combination of methoxy groups, an amino group, and an ester functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a methoxy-substituted phenyl ring and an acetamide functional group. Its chemical formula is C11H15NO4C_{11}H_{15}NO_4, and it has a molecular weight of approximately 227.24 g/mol. The presence of methoxy groups is known to influence the compound's lipophilicity and biological activity.

1. Anticancer Activity

Several studies have explored the anticancer potential of compounds structurally similar to this compound. For instance, derivatives with similar methoxy substitutions have shown promising antiproliferative effects against various cancer cell lines.

  • Case Study: Antiproliferative Effects
    • A study indicated that certain derivatives exhibited IC50 values ranging from 0.69 µM to 11 µM against HeLa cells, suggesting strong anticancer properties compared to standard treatments like doxorubicin (IC50 = 2.29 µM) .

2. Enzyme Inhibition

The compound may also act as an inhibitor of key enzymes involved in neurotransmitter regulation, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Mechanism of Action
    • Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer's disease. Selective BChE inhibition has been highlighted as a strategy to mitigate side effects associated with AChE inhibitors .

In Vitro Studies

In vitro assays have been pivotal in evaluating the biological activity of this compound:

  • Cell Viability Assays
    • MTT assays have been employed to assess cell viability across various concentrations. Compounds with similar structures demonstrated significant reductions in cell viability at concentrations around 500 µM .
  • Enzyme Kinetics
    • Kinetic studies revealed that certain derivatives act as mixed inhibitors for BChE, altering both maximum velocity (Vmax) and Michaelis constant (Km) values upon increasing inhibitory concentrations .

Data Summary

Biological ActivityObserved EffectsReference
Anticancer ActivityIC50: 0.69 - 11 µM against HeLa cells
AChE InhibitionIncreased acetylcholine levels
BChE InhibitionMixed inhibition kinetics observed

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

methyl 2-[(3,5-dimethoxyphenyl)methylamino]acetate

InChI

InChI=1S/C12H17NO4/c1-15-10-4-9(5-11(6-10)16-2)7-13-8-12(14)17-3/h4-6,13H,7-8H2,1-3H3

InChI Key

YGPRZWHBHAWENE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CNCC(=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.